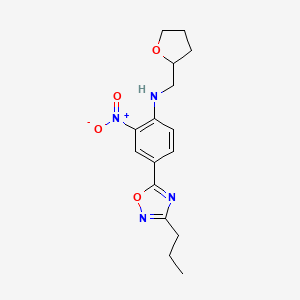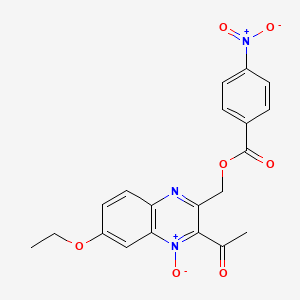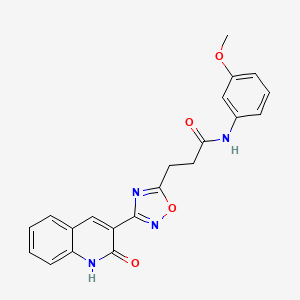![molecular formula C18H20N2O5S B7720875 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a COX-2 inhibitor, which means that it selectively blocks the COX-2 enzyme, responsible for inflammation and pain, while sparing the COX-1 enzyme, which is important for maintaining the stomach lining.
Mechanism of Action
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the stomach lining.
Biochemical and Physiological Effects:
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation, pain, and fever in various animal models and human clinical trials. It has also been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3 hours. It is metabolized in the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a well-established COX-2 inhibitor that has been extensively studied in various animal models and human clinical trials. It has a favorable safety profile and is generally well-tolerated. However, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has some limitations for lab experiments, including its high cost and limited solubility in water. It is also important to note that 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide may have off-target effects on other enzymes and pathways, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide research, including the development of more potent and selective COX-2 inhibitors, the investigation of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide's potential therapeutic applications in other diseases, such as diabetes and inflammatory bowel disease, and the identification of biomarkers for patient selection and treatment response. Additionally, there is a need for further research to better understand the mechanism of action of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide and its off-target effects on other enzymes and pathways.
Synthesis Methods
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is synthesized through a multi-step process starting from 2,6-dimethylphenol. The synthesis involves several chemical reactions, including bromination, nitration, and sulfonation, followed by acylation, reduction, and cyclization. The final product is purified through recrystallization and column chromatography.
Scientific Research Applications
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy. In Alzheimer's disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and prevent atherosclerosis.
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-11-14(6-4-12(15)2)26(22,23)20-13-5-7-16-17(10-13)25-9-8-24-16/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWDKXJUOEXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


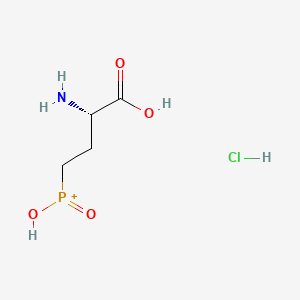

![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)



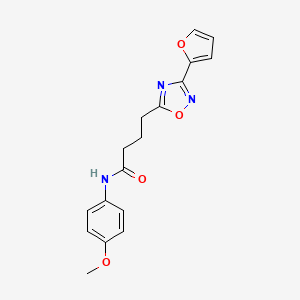
![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
